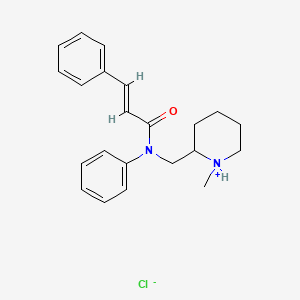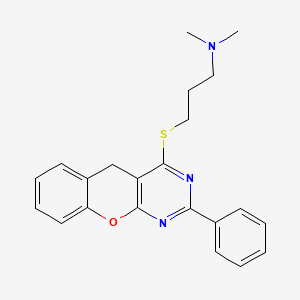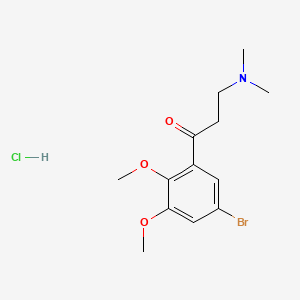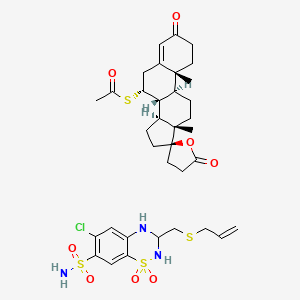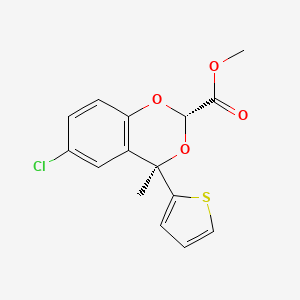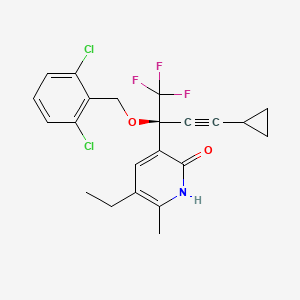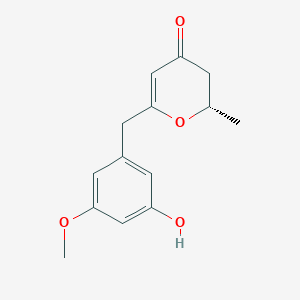
Citreovirenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Citreovirenone is typically isolated from the mycelium of Penicillium citreo-viride . The isolation process involves culturing the fungus and then extracting the metabolites using organic solvents. The structure of this compound is elucidated based on spectral data and chemical evidence . While specific synthetic routes and industrial production methods are not extensively documented, the isolation from natural sources remains the primary method of obtaining this compound.
Analyse Chemischer Reaktionen
Citreovirenone, as a methoxyphenol, can undergo various chemical reactions typical of phenolic compounds. These reactions include:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can direct the substitution to ortho and para positions on the benzene ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity of methoxyphenols and their derivatives.
Biology: The biological activity of citreovirenone and its derivatives can be explored for potential antimicrobial or antifungal properties.
Medicine: Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents.
Industry: this compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The specific mechanism of action of citreovirenone is not well-documented. as a methoxyphenol, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological context in which this compound is studied.
Vergleich Mit ähnlichen Verbindungen
Citreovirenone can be compared with other methoxyphenols such as guaiacol and vanillin. These compounds share the methoxyphenol structure but differ in their specific substituents and functional groups. This compound is unique due to its specific structure and the natural source from which it is isolated. Similar compounds include:
Guaiacol: A methoxyphenol with a methoxy group at the ortho position relative to the hydroxyl group.
Vanillin: A methoxyphenol with an aldehyde group at the para position relative to the hydroxyl group.
These comparisons highlight the structural diversity within the methoxyphenol class and the unique properties of this compound.
Eigenschaften
CAS-Nummer |
103955-68-6 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(2S)-6-[(3-hydroxy-5-methoxyphenyl)methyl]-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C14H16O4/c1-9-3-11(15)8-14(18-9)6-10-4-12(16)7-13(5-10)17-2/h4-5,7-9,16H,3,6H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
WMCPLZDBHVOXCJ-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
Kanonische SMILES |
CC1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


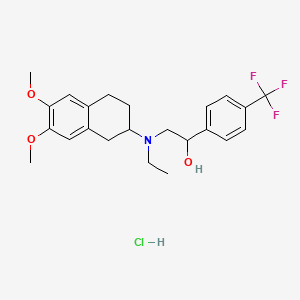

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)

